molecular formula C27H32N6O B1662398 4-[[6-(Ethylamino)-2-[[1-(phenylmethyl)-5-indolyl]amino]-4-pyrimidinyl]amino]-1-cyclohexanol CAS No. 359886-84-3

4-[[6-(Ethylamino)-2-[[1-(phenylmethyl)-5-indolyl]amino]-4-pyrimidinyl]amino]-1-cyclohexanol

Cat. No. B1662398
CAS RN: 359886-84-3
M. Wt: 456.6 g/mol
InChI Key: YVXCDLCJCIDFHE-UHFFFAOYSA-N
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Description

The compound “4-[[6-(Ethylamino)-2-[[1-(phenylmethyl)-5-indolyl]amino]-4-pyrimidinyl]amino]-1-cyclohexanol” is a chemical compound . Unfortunately, there is limited information available about this specific compound.

Scientific Research Applications

Cancer Therapy

The CDK4/6 complex acts as a checkpoint during the cell cycle transition from cell growth (G1) to DNA synthesis (S) phase and its deregulation or overexpression induces abnormal cell proliferation and cancer development . Therefore, targeting CDK4/6 has been proposed as a paradigm shift in the anticancer approach .

Overcoming Resistance to Monotherapy

The development of resistance to monotherapy is a significant challenge in cancer treatment. CDK4/6 inhibitors can play a crucial role in overcoming this resistance .

Proteolysis Targeting Chimera (PROTAC)

PROTAC is a unique and pioneering technique for degrading CDK4/6 enzymes . CDK4/6 inhibitors can be used in conjunction with this technique to enhance the effectiveness of cancer treatment .

Breast Cancer Treatment

CDK4/6 inhibitors have shown significant effectiveness in the treatment of breast cancer . Real-world data analysis has revealed that certain characteristics, like the level of the progesterone receptor in the tumor and whether the cancer had spread to multiple locations or the liver, played a significant role in how long patients benefited from treatment without progression .

Tumor Radiosensitization

CDK4/6 inhibitors have been proposed as a novel strategy for tumor radiosensitization . This approach could potentially enhance the effectiveness of radiation therapy in cancer treatment .

Solid Tumors

Pharmacological inhibitors of CDK4/6 have shown significant activity against several solid tumors . Their primary mechanism of action is thought to be the inhibition of phosphorylation of the retinoblastoma tumor suppressor, inducing G1 cell cycle arrest in tumor cells .

properties

IUPAC Name

4-[[2-[(1-benzylindol-5-yl)amino]-6-(ethylamino)pyrimidin-4-yl]amino]cyclohexan-1-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C27H32N6O/c1-2-28-25-17-26(29-21-8-11-23(34)12-9-21)32-27(31-25)30-22-10-13-24-20(16-22)14-15-33(24)18-19-6-4-3-5-7-19/h3-7,10,13-17,21,23,34H,2,8-9,11-12,18H2,1H3,(H3,28,29,30,31,32)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YVXCDLCJCIDFHE-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1=CC(=NC(=N1)NC2=CC3=C(C=C2)N(C=C3)CC4=CC=CC=C4)NC5CCC(CC5)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C27H32N6O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

456.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Cdk4/6 Inhibitor IV

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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